3,5-dimethyl-2-(1H-pyrrol-1-yl)pyrazine
Overview
Description
3,5-dimethyl-2-(1H-pyrrol-1-yl)pyrazine is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing compounds with pyrrole and pyrazine rings involves cyclization reactions. For example, the Paal–Knorr reaction can be used to synthesize pyrrole derivatives by condensing 3-aminobenzonitrile with 2,5-hexanedione . Another method involves the transition-metal-free strategy, which includes cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale cyclization and condensation reactions under controlled conditions. These methods ensure high yields and purity of the final product, making them suitable for pharmaceutical and other industrial applications .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-2-(1H-pyrrol-1-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,5-dimethyl-2-(1H-pyrrol-1-yl)pyrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, anti-inflammatory, and antiviral activities.
Industry: Utilized in the production of organic materials and natural products.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-2-(1H-pyrrol-1-yl)pyrazine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain pyrrole and pyrazine rings and exhibit similar biological activities.
3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine:
Uniqueness
3,5-dimethyl-2-(1H-pyrrol-1-yl)pyrazine is unique due to its specific substitution pattern on the pyrrole and pyrazine rings, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3,5-dimethyl-2-pyrrol-1-ylpyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-7-11-10(9(2)12-8)13-5-3-4-6-13/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFXQZXPVSRIBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C)N2C=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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